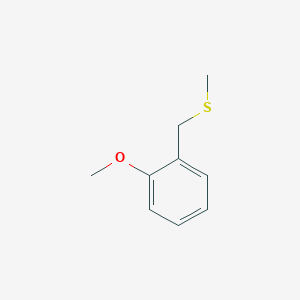

2-Methoxybenzyl methyl sulfide

Description

Properties

IUPAC Name |

1-methoxy-2-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-9-6-4-3-5-8(9)7-11-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQZLJWUJBQLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81077-60-3 | |

| Record name | 2-(METHYLTHIOMETHYL)ANISOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Methoxybenzyl Chloride

The preparation of 2-methoxybenzyl chloride serves as a critical precursor for subsequent sulfide formation. A widely adopted method involves the reaction of 2-methoxybenzyl alcohol with thionyl chloride (SOCl₂) in dichloromethane (DCM) under mild conditions. Triethylamine (Et₃N) is employed as a base to neutralize HCl generated during the reaction, driving the equilibrium toward chloride formation. Typical reaction conditions include:

-

Molar ratio : 1:1.2 (alcohol : SOCl₂)

-

Temperature : 20°C (room temperature)

-

Duration : 1 hour

The reaction proceeds via a two-step mechanism: initial formation of a chlorosulfite intermediate followed by displacement by chloride ion. The product is isolated by washing with 1 N HCl and drying over MgSO₄.

Reduction of 2-Methoxybenzyl Methyl Sulfoxide

Sulfoxide Synthesis

2-Methoxybenzyl methyl sulfoxide can be synthesized via oxidation of the corresponding sulfide or direct coupling of 2-methoxybenzyl radicals with methylsulfinyl intermediates. Photochemical oxidation using triplet 4-carboxybenzophenone generates sulfur radical cations, which react with superoxide (O₂⁻) to form persulfoxide intermediates. These intermediates undergo hydrolysis to yield sulfoxides:

Key parameters for oxidation include:

Reduction to Sulfide

The sulfoxide is reduced to 2-methoxybenzyl methyl sulfide using sodium hydrosulfide (NaSH·H₂O) and hydrochloric acid (HCl) under solvent-free conditions. This method avoids heavy metals and organic solvents, aligning with green chemistry principles:

-

Reagents : NaSH·H₂O (1.5 equiv), 37% HCl (2.0 equiv).

-

Temperature : 25–50°C.

-

Duration : 2–4 hours.

The reaction proceeds via acid-mediated cleavage of the S–O bond, with sulfur and sodium chloride as byproducts. Isolation involves extraction with tert-butyl methyl ether and filtration through silica gel.

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Methoxybenzyl chloride | NaSMe, DMF | 80–90%* | High atom economy; scalable | Requires hazardous solvents (DMF) |

| Sulfoxide reduction | 2-Methoxybenzyl methyl sulfoxide | NaSH·H₂O, HCl | 65–78% | Solvent-free; minimal waste | Dependent on sulfoxide availability |

*Theoretical yield based on analogous reactions.

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Oxidation Reactions

2-Methoxybenzyl methyl sulfide undergoes oxidation to form sulfoxides and sulfones under varying conditions.

Sulfoxide Formation

-

H₂O₂-Mediated Oxidation : Using 30% H₂O₂ at 75°C, the sulfide is oxidized to the corresponding sulfoxide. For example, benzyl phenyl sulfide analogs form sulfoxides within 4–27 hours, depending on substituents .

-

Catalytic Oxidation : WO₃-x nanorods in methanol catalyze sulfide-to-sulfoxide conversion, with NMR studies showing >85% sulfoxide yield within 30 minutes .

Sulfone Formation

-

Prolonged H₂O₂ Exposure : Extended reaction times (≥27 hours) with H₂O₂ further oxidize sulfoxides to sulfones. For benzyl phenyl sulfides, sulfone yields reach 80% after crystallization .

-

Aerobic Conditions : NaNO₂ and Br₂ in aqueous media enable efficient sulfide-to-sulfone conversion. Methyl aryl sulfides show 100% conversion under these conditions .

Table 1: Oxidation Conditions and Outcomes

Pummerer Reaction

The sulfoxide derivative of this compound participates in Pummerer reactions, enabling C–O or C–S bond functionalization.

Key Mechanistic Insights

-

Electrophilic Activation : Trifluoroacetic anhydride (TFAA) activates the sulfoxide, forming a thionium ion intermediate. The methoxy group directs electrophilic aromatic substitution to the β-position .

-

Regioselectivity : Deprotonation occurs preferentially at the benzylic position due to stabilization by the methoxy group, yielding α-acetoxysulfides .

Example Reaction Pathway

-

Sulfoxide Activation : TFAA generates a sulfonium ion.

-

Deprotonation : Benzylic hydrogen abstraction forms a thionium ion.

-

Acetate Transfer : Cyclic transition state preserves stereochemistry, producing α-acetoxysulfide .

Nucleophilic Substitution and Elimination

The sulfide’s methyl and benzyl groups exhibit distinct reactivity in nucleophilic environments.

Iodination

-

N-Iodo Sulfoximine Synthesis : Treatment with (diacetoxyiodo)benzene (DIB) and I₂ in methanol introduces iodine at sulfur, forming N-iodo sulfoximines. Yields range from 31% to 90%, depending on substituents .

Base-Mediated Elimination

-

Thiirane Formation : Strong bases (e.g., NaH) promote β-elimination, yielding thiirane derivatives. This pathway competes with nucleophilic substitution in polar aprotic solvents .

Kornblum-Type Oxidation

In the presence of DMSO and Lewis acids (e.g., ZnCl₂), the sulfide undergoes oxidative functionalization at benzylic positions:

-

Mechanism : Single-electron transfer (SET) generates a benzylic radical, which is oxidized to a carbonyl group via Kornblum oxidation .

-

Products : α-Ketosulfides or benzylic ketones, depending on reaction conditions .

Comparative Reaction Pathways

Table 2: Reaction Pathways and Outcomes

Stability and Side Reactions

-

Acid Sensitivity : The methoxy group enhances susceptibility to acid-catalyzed hydrolysis, necessitating anhydrous conditions for reactions involving TFAA or TMSOTf .

-

Thermal Decomposition : Prolonged heating (>70°C) may lead to C–S bond cleavage, forming methoxybenzyl alcohols and methylthiol byproducts .

Scientific Research Applications

Organic Synthesis

MBMS serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to sulfoxides and sulfones.

- Reduction : Can be reduced to thiols.

- Electrophilic Aromatic Substitution : Leads to the formation of various derivatives.

Research indicates that MBMS exhibits significant biological activities:

- Antimicrobial Properties : Investigated for its efficacy against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential therapeutic effects in cancer treatment, possibly through apoptosis induction in cancer cells.

Medicinal Chemistry

MBMS has been explored for its potential in drug development:

- Therapeutic Applications : Its interactions with biomolecules suggest possible uses in treating diseases, particularly those involving oxidative stress and inflammation.

- Neurotoxicity Studies : Recent studies have examined the neurotoxic effects of structurally related compounds, providing insights into the safety profile of MBMS .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methoxybenzyl methyl sulfide involves its interaction with specific molecular targets. The methoxy group and the sulfide moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, interaction with cellular membranes, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations in Benzyl Sulfur Derivatives

Sulfonyl vs. Sulfide Groups

- Methyl 2-[(Chlorosulfonyl)methyl]benzoate (CAS: Not explicitly listed): Contains a reactive chlorosulfonyl (-SO₂Cl) group instead of a methyl sulfide. This compound is used as an intermediate in sulfonamide synthesis, with higher electrophilicity due to the electron-withdrawing Cl and SO₂ groups .

- Methyl 2-Sulfamoylbenzoate (CAS: 139301-27-2): Features a sulfonamide (-SO₂NH₂) group. This substitution enhances hydrogen-bonding capacity, making it relevant in medicinal chemistry (e.g., as a precursor for benzothiazine derivatives with lipoxygenase inhibition activity) .

Methoxy and Sulfonamide Combinations

- Methyl 2-Methoxy-5-Sulfamoylbenzoate (CAS: 33045-52-2): Incorporates both methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups. This compound is a key intermediate in the synthesis of Sulpiride (an antipsychotic drug), highlighting the pharmacological relevance of dual functionalization .

- Ethyl 2-Methoxy-5-Sulfamoylbenzoate (CAS: 33045-53-3): An ethyl ester analog with similar bioactivity but altered pharmacokinetics due to ester lipophilicity .

Structural Analogues in Medicinal Chemistry

- Methyl 2-(N-Methoxycarbonylmethyl-N-methylsulfamoyl)benzoate: This derivative includes a carbamate-protected amine, enhancing stability during synthetic processes. Its crystal structure (monoclinic, P2₁/c space group) has been resolved via X-ray diffraction, providing insights into sulfonamide conformational flexibility .

Pharmacological and Industrial Relevance

- Pesticide Derivatives: Compounds like Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminosulfonyl)benzoate (Metsulfuron-methyl) leverage sulfonylurea groups for herbicidal activity, contrasting with the non-reactive sulfide group in this compound .

- Controlled Substance Analogues: NBOMe derivatives (e.g., 25B-NBOMe) share the 2-methoxybenzyl motif but incorporate phenethylamine groups, illustrating how minor structural changes drastically alter bioactivity (e.g., psychedelic vs. non-psychoactive) .

Biological Activity

2-Methoxybenzyl methyl sulfide (CAS No. 81077-60-3) is an organic compound classified as an aromatic sulfide. Its structure features a methoxy group attached to a benzene ring, which is further linked to a methyl sulfide group. This unique configuration enables various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, with one common approach involving the reaction of 2-methoxybenzyl chloride with sodium methyl sulfide under anhydrous conditions. The reaction typically occurs at room temperature and yields the desired product after purification.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 168.26 g/mol |

| CAS No. | 81077-60-3 |

| Chemical Structure | CHOS |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The methoxy group and the methyl sulfide moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Cell Membrane Interaction : It can interact with cellular membranes, impacting cell signaling.

- Modulation of Signaling Pathways : The compound may influence various intracellular signaling cascades.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its efficacy against various bacterial strains has been documented, suggesting potential therapeutic applications in treating infections.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. Specific studies have shown its ability to induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and potential clinical applications.

Tyrosinase Inhibition

Recent findings indicate that compounds structurally similar to this compound exhibit significant tyrosinase inhibitory activity. This enzyme plays a crucial role in melanin biosynthesis, and its inhibition could be beneficial in treating hyperpigmentation disorders .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Apoptosis : In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines, with IC50 values indicating potent activity.

Q & A

Q. What are the common synthetic routes for 2-methoxybenzyl methyl sulfide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution. Start with 2-methoxybenzyl chloride (precursor; CAS 7035-02-1) reacting with a methylthiolate nucleophile (e.g., sodium methanethiolate) in a polar aprotic solvent (e.g., DMF or acetonitrile). Optimize reaction conditions by:

- Temperature : 50–70°C for 6–12 hours to balance reaction rate and side-product formation.

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Validate intermediates via TLC and NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use 1H and 13C NMR to confirm the sulfide group (δ ~2.1 ppm for SCH3) and methoxybenzyl aromatic protons (δ 6.7–7.3 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 182 (C9H12O2S). For purity, employ HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Cross-reference spectral data with analogs like 2-(methylsulfinyl)benzamide .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; irritant potential noted in sulfides).

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize with activated carbon, then dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How do reaction mechanisms differ between sulfide oxidation and nucleophilic substitution in derivatives of this compound?

- Methodological Answer :

- Oxidation : Use H2O2 or NaIO4 to selectively oxidize the sulfide to sulfoxide (e.g., 2-methoxybenzyl methyl sulfoxide). Monitor via TLC (Rf shift) and FT-IR (S=O stretch at ~1050 cm⁻¹). Kinetic studies (e.g., stopped-flow UV-Vis) can reveal rate constants for competing pathways .

- Substitution : Compare SN1 vs. SN2 pathways by varying solvent polarity (e.g., DMSO vs. THF) and tracking stereochemical outcomes via chiral HPLC .

Q. What are the challenges in quantifying trace amounts of this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Liquid-liquid extraction (dichloromethane) or solid-phase extraction (C18 cartridges) to isolate the compound from proteins/lipids.

- Analytical Method : GC-MS with a DB-5MS column and electron ionization (EI) mode. Use deuterated analogs (e.g., d3-2-methoxybenzyl methyl sulfide) as internal standards. Limit of detection (LOD) <10 ng/mL achievable via selected ion monitoring (SIM) .

Q. How does the methoxybenzyl group influence the compound’s interaction with biological targets (e.g., serotonin receptors)?

- Methodological Answer : Structural analogs (e.g., NBOMe derivatives) exhibit 5-HT2A receptor agonism due to the methoxybenzyl moiety enhancing binding affinity. Test via:

- Radioligand Binding Assays : Compete with [³H]LSD in HEK293 cells expressing 5-HT2A receptors.

- Functional Assays : Measure intracellular Ca²+ flux (FLIPR) to assess receptor activation. Compare EC50 values with control ligands (e.g., DOI) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral data for this compound: How to resolve them?

- Methodological Answer :

- Reproducibility : Ensure anhydrous conditions during synthesis (trace moisture may alter crystallization).

- Analytical Cross-Validation : Compare NMR data across solvents (CDCl3 vs. DMSO-d6) and spectrometers (400 MHz vs. 500 MHz).

- Collaborative Studies : Replicate results using independent labs’ protocols (e.g., TEMPO-mediated oxidation vs. H2O2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.